2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound belongs to the class of sulfanyl-acetamide derivatives featuring a 1,2,4-triazine core substituted with a 4-chlorobenzyl group at position 6, a hydroxyl group at position 5, and a sulfanyl bridge linking the triazine ring to the acetamide moiety. The acetamide nitrogen is further substituted with a 2-methylphenyl group.
Properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-4-2-3-5-15(12)21-17(25)11-27-19-22-18(26)16(23-24-19)10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEVNQOJVIGYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS Number: 898625-04-2) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.9 g/mol. The structure features a triazine ring, a chlorobenzyl group, and an acetamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN4O3S |
| Molecular Weight | 430.9 g/mol |
| CAS Number | 898625-04-2 |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Properties : The triazine moiety is known for its potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfanyl group suggests potential interactions with thiol groups in enzymes, leading to inhibition.
- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been noted to influence oxidative stress levels within cells.
Case Studies
- Antitumor Activity : A study investigated the effects of similar triazine derivatives on various cancer cell lines. Results indicated that these compounds could reduce cell viability significantly, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used.
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus.
- Enzyme Inhibition Studies : A recent investigation highlighted that derivatives of this compound inhibited squalene synthase in liver cells with an IC50 value as low as 20 nM, indicating strong potential for metabolic regulation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with several triazine- and triazole-based acetamides (Table 1). Key variations include:
- Heterocyclic Core : Unlike triazole derivatives (e.g., ), the 1,2,4-triazine ring in the target compound may influence electronic properties and binding affinity due to differing nitrogen positions and ring aromaticity.
- Substituents : The 4-chlorobenzyl and 2-methylphenyl groups are critical for lipophilicity and target interactions. For example, replacing the 2-methylphenyl with a 3-methoxyphenyl group (as in ) alters solubility and steric hindrance.
- Sulfanyl Linker : The sulfur bridge enhances metabolic stability compared to oxygen or methylene analogs, as seen in and .
Table 1: Structural Comparison of Selected Analogues
Crystallographic and Computational Studies
- Software like SHELXL () and WinGX () are standard for such analyses .
- Molecular Modeling : The 4-chlorobenzyl group’s electron-withdrawing effect may enhance binding to fungal CYP51 or bacterial dihydrofolate reductase, as seen in docking studies of similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
